in vitro biological activity of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
in vitro biological activity of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
An In-Depth Technical Guide to the In Vitro Biological Profiling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
Abstract
This technical guide provides a comprehensive framework for the in vitro biological characterization of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, a novel small molecule with significant therapeutic potential. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural rationale and a strategic, multi-tiered approach to elucidating its biological activity. We move beyond simple protocols to explain the scientific causality behind experimental choices, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted screening against high-probability target classes, including protein kinases and cell surface receptors. Each section provides detailed, self-validating experimental protocols, data interpretation guidelines, and visual workflows to ensure scientific rigor and reproducibility. The overarching goal is to equip research teams with the necessary tools and insights to construct a robust biological activity profile for this and similar fluorinated phenylpropanolamine derivatives, thereby accelerating the drug discovery and development process.
Introduction to (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol
The process of drug discovery often begins with identifying molecules that possess unique structural features suggestive of potent and selective biological activity. (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is one such compound, integrating several key pharmacophoric elements into a single, stereochemically defined entity.
Chemical Structure and Physicochemical Properties
The compound belongs to the phenylpropanolamine class of molecules. Its precise three-dimensional arrangement is critical for its interaction with biological targets.
| Property | Value | Source |
| IUPAC Name | (1R,2S)-2-amino-3-fluoro-1-(4-iodophenyl)propan-1-ol | [1] |
| CAS Number | 927689-70-1 | [1] |
| Molecular Formula | C₉H₁₁FINO | [1] |
| Molecular Weight | 295.096 g/mol | [1] |
| Stereochemistry | (1R, 2S) | [1] |
Rationale for Biological Investigation
The rationale for investigating this molecule is rooted in the strategic combination of its structural motifs, each contributing to a promising pharmacological profile.
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Phenylpropanolamine Scaffold: This core structure is prevalent in a wide range of biologically active compounds and approved drugs, acting as a versatile framework for interacting with various biological targets. The amino and hydroxyl groups are key hydrogen bond donors and acceptors, critical for anchoring the molecule within a protein's binding pocket.[2][3]
-
Fluorine Substitution: The introduction of a fluorine atom is a well-established medicinal chemistry strategy.[4] Its high electronegativity and small size can profoundly influence a molecule's properties, including metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.[5][] In this molecule, the fluorine at the 3-position is expected to modulate the pKa of the adjacent amino group and influence conformational preference.
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4-Iodo-phenyl Group: The iodine atom significantly increases the lipophilicity of the phenyl ring, potentially enhancing membrane traversal and interaction with hydrophobic pockets in target proteins. Furthermore, iodine is an effective halogen bond donor, a non-covalent interaction that is increasingly recognized for its role in high-affinity ligand binding. The presence of iodine also provides a straightforward handle for radiolabeling (e.g., with ¹²⁵I), making it an ideal candidate for radioligand binding assays.[7]
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Defined Stereochemistry: Biological systems are inherently chiral. The specific (2S,1R) configuration dictates a precise spatial arrangement of the functional groups, which is paramount for selective and high-affinity interactions with a chiral biological target.
Postulated Biological Targets
Based on its structural similarity to known bioactive molecules, (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol is hypothesized to interact with one or more of the following target classes:
-
G-Protein Coupled Receptors (GPCRs): Many neurotransmitter receptors (e.g., adrenergic, dopaminergic, serotonergic) recognize phenylpropanolamine-like ligands.
-
Protein Kinases: The aminopropanol structure can serve as a hinge-binding motif in certain kinase inhibitors.[8][9]
-
Ion Channels and Transporters: Monoamine transporters are a key target class for phenylpropanolamine derivatives.
This guide outlines a logical, tiered approach to test these hypotheses in vitro.
Foundational In Vitro Assessment: Cytotoxicity Profiling
Expertise & Experience: Before investigating specific mechanistic activities, it is imperative to first determine the compound's general effect on cell viability. This foundational step is crucial for two reasons: 1) It identifies the concentration range at which the compound is toxic, thereby establishing a "therapeutic window" for subsequent mechanism-based assays. 2) It helps differentiate between a desired, specific biological effect (e.g., inhibition of a single enzyme) and non-specific cytotoxicity that would render the compound unsuitable for further development.[10][11] An ATP-based luminescence assay is chosen for its high sensitivity and reduced susceptibility to artifacts compared to metabolic-based assays (e.g., MTT), which can be confounded by compounds that affect cellular redox states.[12]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using an ATP-based luminescence assay.
Detailed Protocol: ATP-Based Cell Viability Assay
This protocol is designed to be self-validating through the inclusion of appropriate controls.
-
Cell Plating:
-
Harvest logarithmically growing cells (e.g., HEK293) and determine cell density using a hemocytometer.
-
Dilute the cells in a complete culture medium to a concentration of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate (10,000 cells/well). Opaque plates are essential to prevent well-to-well crosstalk during luminescence measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 10-point, 2-fold serial dilution series of the compound in a complete culture medium. The final DMSO concentration in all wells must be kept constant and low (e.g., ≤ 0.5%) to avoid solvent-induced toxicity.
-
Prepare control wells:
-
Vehicle Control (100% Viability): Medium with the same final DMSO concentration as the treated wells.
-
Positive Control (0% Viability): Medium containing a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
-
Remove the medium from the cells and add 100 µL of the appropriate compound dilutions or controls to each well (n=3 or 4 replicates per condition).
-
-
Incubation and Lysis:
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and the ATP-based luminescence reagent (e.g., Promega CellTiter-Glo®) to room temperature for 30 minutes.
-
Add 100 µL of the luminescence reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent viability for each concentration: Percent Viability = [(Lumi_sample - Lumi_positive_control) / (Lumi_vehicle_control - Lumi_positive_control)] * 100.
-
Plot Percent Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]
-
Data Presentation
The results should be summarized in a table.
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 48 | [Calculated Value] |
| HepG2 | 48 | [Calculated Value] |
| A549 | 48 | [Calculated Value] |
Target Class Screening I: Kinase Inhibition Assays
Expertise & Experience: Given that many ATP-competitive inhibitors share structural features with the phenylpropanolamine scaffold, protein kinases are a high-priority target class.[9] A luminescence-based assay that measures the amount of ADP produced (e.g., Promega ADP-Glo™) is a robust method for quantifying kinase activity.[13][14] This format directly measures the product of the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal. This provides a direct and sensitive readout of inhibition.[15] Screening against a diverse panel of kinases is essential to determine not only potency against a primary target but also selectivity, which is a critical predictor of potential off-target effects.[9]
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vitro kinase inhibition screening using the ADP-Glo™ assay format.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a single-concentration screen to identify "hits" from a kinase panel.
-
Reagent Preparation:
-
All reagents should be prepared in a kinase-specific reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[13]
-
Prepare the test compound at 4x the final desired concentration (e.g., 40 µM for a 10 µM screen).
-
Prepare control compounds: a known potent inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (0% inhibition) control.[13]
-
Prepare a 4x solution of the kinase enzyme.
-
Prepare a 2x solution of the corresponding kinase substrate and ATP. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure competitive inhibition can be accurately detected.
-
-
Kinase Reaction: (Performed in a 384-well plate)
-
Add 1 µL of the test compound, positive control, or DMSO vehicle to the appropriate wells.
-
Add 2 µL of the 4x kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 2 µL of the 2x substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent also depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes the conversion of ATP to light via luciferase.[14]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence (RLU) of each well using a plate reader.
-
Calculate the percent inhibition: Percent Inhibition = 100 - {[(RLU_sample - RLU_pos_control) / (RLU_neg_control - RLU_pos_control)] * 100}.
-
Hits are typically defined as compounds causing >50% inhibition at a given concentration (e.g., 10 µM). Follow-up dose-response experiments are then performed on these hits to determine their IC₅₀ values.
-
Data Presentation
Results from a primary screen are often presented as a heatmap or a summary table.
| Kinase Target | % Inhibition @ 10 µM |
| JAK2 | [Value] |
| Syk | [Value] |
| EGFR | [Value] |
| ... (Panel of kinases) | ... |
Target Class Screening II: Receptor Binding Assays
Expertise & Experience: The 4-iodo-phenyl moiety makes the compound an excellent candidate for evaluation in receptor binding assays, particularly competitive binding assays against a known radioligand.[16] This technique is a gold standard for determining the affinity of a test compound for a receptor.[17][18] The principle is straightforward: the unlabeled test compound competes with a constant concentration of a high-affinity radiolabeled ligand for a finite number of receptors in a membrane preparation. The ability of the test compound to displace the radioligand is a direct measure of its binding affinity.[16] The inhibition constant (Kᵢ) is a more absolute measure of affinity than IC₅₀, as it is corrected for the concentration and affinity of the radioligand used in the assay via the Cheng-Prusoff equation.[16]
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
Detailed Protocol: Membrane-Based Competitive Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer.
-
Centrifuge at low speed (e.g., 500 x g) to pellet nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) to a final protein concentration of ~0.2-1 mg/mL.[16]
-
-
Binding Reaction: (Performed in microcentrifuge tubes or a 96-well plate)
-
Set up three types of reaction tubes (in triplicate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its K₋), and membrane preparation.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, a saturating concentration of a known unlabeled ligand (to block all specific binding sites), and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, increasing concentrations of the test compound, and membrane preparation.
-
-
The final reaction volume is typically 200-250 µL.[16]
-
Incubate the reactions at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.[16]
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in buffer. The filters trap the membranes with bound radioligand while unbound ligand passes through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its equilibrium dissociation constant for the receptor.[16]
-
Data Presentation
| Receptor Target | Radioligand Used | Kᵢ (nM) |
| Angiotensin II (AT₁) | [¹²⁵I]-Sar¹-Ile⁸-Ang II | [Calculated Value] |
| Sigma-1 (S1R) | [³H]-(+)-Pentazocine | [Calculated Value] |
| Dopamine D₂ | [³H]-Spiperone | [Calculated Value] |
Synthesis and Conclusion
The systematic in vitro profiling of (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol, as outlined in this guide, provides a clear and robust pathway to understanding its biological potential. By first establishing a non-toxic concentration range and then proceeding to screen against logical, high-probability target classes, researchers can efficiently build a comprehensive activity profile.
Interpreting the data in an integrated manner is key. For example, if the compound displays an IC₅₀ of 50 µM in a cytotoxicity assay but inhibits a specific kinase with a Kᵢ of 50 nM, this represents a thousand-fold therapeutic window, indicating a specific and desirable activity. Conversely, if these values are similar, the observed activity is likely due to general toxicity.
The results from this multi-tiered approach will form a critical data package, guiding future efforts in drug development. Positive results would warrant progression to cell-based functional assays (e.g., cAMP assays for GPCRs, phospho-protein western blots for kinases) and eventually to in vivo efficacy and pharmacokinetic studies. This structured, hypothesis-driven investigation ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic agent.
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